molecular formula C16H17N3O B12093393 N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B12093393
M. Wt: 267.33 g/mol
InChI Key: KYMCWIMFDAJTBR-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with tetrahydroquinoline-2-carboxylic acid. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-(2-aminophenyl)isoindole derivatives
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives
  • Imidazo[1,2-a]quinoxalines

Comparison: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its specific structural features and the presence of both the quinoline and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

InChI

InChI=1S/C16H17N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10,17H2,(H,19,20)

InChI Key

KYMCWIMFDAJTBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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